molecular formula C19H18N4O2S B11049889 1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

Cat. No. B11049889
M. Wt: 366.4 g/mol
InChI Key: MLAPPTGLVSTVPH-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused pyrazole and triazine ring system, contributes to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of a substituted pyrazole. This can be achieved by reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Cyclization to Form the Triazine Ring: The pyrazole intermediate is then subjected to cyclization with appropriate reagents such as cyanogen bromide or other nitrile sources to form the triazine ring.

    Introduction of the Methylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Known for their broad range of biological activities, including anticancer and antiviral properties.

    Pyrazolo[1,5-a]pyrimidines: Similar in structure and often investigated for their cytotoxic activity against various cancer cell lines.

    Tetrazines: Another class of nitrogen-rich heterocycles with applications in bioorthogonal chemistry and materials science.

Uniqueness

1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine stands out due to its specific substitution pattern and the presence of both pyrazole and triazine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

1-methyl-3-methylsulfonyl-4,8-diphenyl-4H-pyrazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C19H18N4O2S/c1-22-19-16(14-9-5-3-6-10-14)13-20-23(19)17(15-11-7-4-8-12-15)18(21-22)26(2,24)25/h3-13,17H,1-2H3

InChI Key

MLAPPTGLVSTVPH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NN2C(C(=N1)S(=O)(=O)C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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